N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine, with the CAS Number 221656-37-7, is a complex organic compound belonging to the benzotriazole family. Its molecular formula is C40H56N6O11, and it has a molecular weight of approximately 796.9062 g/mol. The compound features a benzotriazole moiety, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The presence of methoxy and ethyl groups enhances its solubility and reactivity, making it an interesting subject for research.
These reactions are pivotal in modifying the compound for specific applications or enhancing its biological activity.
Benzotriazole derivatives have been extensively studied for their biological properties. N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine exhibits potential antimicrobial, antifungal, and anti-inflammatory activities. Research indicates that compounds with similar structures can inhibit bacterial growth and possess analgesic properties. For instance, studies have shown that benzotriazole derivatives can act against various bacterial strains such as Escherichia coli and Bacillus subtilis .
The synthesis of N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine typically involves:
These steps may vary based on specific laboratory protocols and desired yield.
N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine has several applications:
Interaction studies involving this compound often focus on its binding affinity to various biological targets. Research indicates that benzotriazole derivatives can interact with enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. These interactions are crucial for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1H-Benzotriazole | 95-14-7 | Basic structure; used as a corrosion inhibitor |
| Benzothiazole | 95-16-9 | Known for antifungal properties |
| 2-Amino-5-bromobenzothiazole | 117725-52-8 | Exhibits antibacterial activity |
| Benzimidazole | 51-17-2 | Antimicrobial and anticancer properties |
Uniqueness: N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine stands out due to its dual functionality provided by both benzotriazole and methoxyphenyl groups, enhancing its solubility and biological activity compared to simpler derivatives. This complexity allows for more tailored applications in medicinal chemistry and materials science.